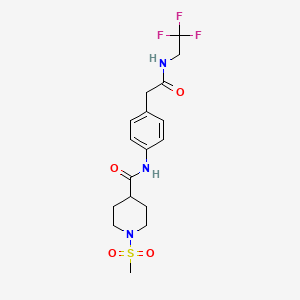

1-(methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide is a complex organic compound with potential applications across various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its piperidine ring and functional groups, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide can be approached through various synthetic routes. One common method involves:

Starting Materials: 4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)benzoic acid, piperidine, and methylsulfonyl chloride.

Reagents and Conditions: Typically, the reaction requires a base such as triethylamine, a solvent like dichloromethane, and an appropriate coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

For large-scale production, the process can be optimized through:

Continuous Flow Synthesis: Ensuring a more efficient and scalable process.

Purification Techniques: Including recrystallization and column chromatography for obtaining a high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, such as:

Oxidation: Transforming the methylsulfonyl group into a sulfoxide or sulfone.

Reduction: Modifying the carbonyl group to an alcohol.

Substitution: Replacing functional groups with other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Solvents: Including ethanol, methanol, and dichloromethane for various reaction conditions.

Major Products

The major products of these reactions include:

Oxidized Derivatives: Like sulfoxides and sulfones.

Reduced Derivatives: Such as alcohols.

Substituted Derivatives: Depending on the nature of the substituent introduced.

Wissenschaftliche Forschungsanwendungen

1-(Methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide has diverse applications in:

Chemistry: As a precursor for more complex molecules.

Biology: For studying biochemical pathways involving piperidine derivatives.

Medicine: Potential therapeutic applications due to its unique structure.

Industry: Utilization in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The compound exerts its effects through:

Molecular Targets: Likely involving interaction with specific enzymes or receptors.

Pathways Involved: Could include inhibition or activation of biochemical pathways, depending on the structural modifications and functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine Derivatives: Such as piperidine-4-carboxamide compounds.

Sulfonyl-Containing Compounds: Including methylsulfonyl analogs.

Trifluoroethyl Derivatives: Featuring similar trifluoroethyl groups.

Uniqueness

1-(Methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities.

Biologische Aktivität

The compound 1-(methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide , often referred to as a piperidine derivative, has garnered attention due to its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article synthesizes existing research findings on its biological activity, including structure-activity relationships (SAR), pharmacodynamics, and case studies highlighting its efficacy.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a methylsulfonyl group, and a trifluoroethyl substituent. The presence of these functional groups is significant for its biological activity. The molecular formula is C19H24F3N3O3S, indicating a relatively high molecular weight and potential for diverse interactions with biological targets.

- Antiviral Activity : Research indicates that compounds similar to this piperidine derivative exhibit activity against HIV-1 integrase. The methylsulfonyl group may enhance binding affinity to the active site of the integrase enzyme, thus inhibiting viral replication. A study highlighted that modifications in the sulfonyl group can significantly affect potency against wild-type HIV-1 strains, suggesting that structural optimization is crucial for enhancing antiviral efficacy .

- Anticancer Properties : The compound has also been investigated for its potential as an EZH2 inhibitor. EZH2 is a key player in epigenetic regulation and is implicated in various cancers. The introduction of the trifluoroethyl group has been shown to improve target engagement and cellular potency in cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of different substituents on the piperidine ring and their influence on biological activity:

| Substituent Type | Effect on Activity | Reference |

|---|---|---|

| Methylsulfonyl | Enhances binding to integrase | |

| Trifluoroethyl | Increases cellular potency in cancer | |

| Variations in Amide Link | Affects overall pharmacokinetics |

Case Studies

- HIV-1 Integrase Inhibition : A specific study evaluated various analogs of this compound against HIV-1 integrase, revealing that modifications to the sulfonamide moiety increased inhibitory potency significantly (e.g., from 27 nM to 2 nM) when optimized correctly .

- Cancer Cell Line Efficacy : In vitro studies demonstrated that the compound exhibited robust antitumor activity against KARPAS-422 cells, with effective target engagement leading to significant reductions in cell viability .

Pharmacokinetics and ADME Properties

Pharmacokinetic profiling of similar compounds suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics:

| Property | Value | Reference |

|---|---|---|

| Oral Bioavailability | ~92% | |

| Plasma Protein Binding | >97% | |

| Clearance | Moderate (e.g., 2.16 L/h/kg) |

These properties indicate that the compound could be suitable for further development as a therapeutic agent.

Eigenschaften

IUPAC Name |

1-methylsulfonyl-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F3N3O4S/c1-28(26,27)23-8-6-13(7-9-23)16(25)22-14-4-2-12(3-5-14)10-15(24)21-11-17(18,19)20/h2-5,13H,6-11H2,1H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMNDACTKHUYPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.